molecular formula C6H13ClN2O3 B2439099 H-Ala-gly-ome hcl CAS No. 23404-09-3

H-Ala-gly-ome hcl

Cat. No. B2439099
CAS RN: 23404-09-3
M. Wt: 196.63
InChI Key: YPQGKQWQCHPXLB-WCCKRBBISA-N
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Description

H-Ala-gly-ome hcl, also known as N-carbobenzoxylalanyl-glycyl-O-methyl ester hydrochloride, is a small molecule composed of three amino acids: Alanine, Glycine, and Methionine. It has a molecular formula of C6H13ClN2O3 and a molecular weight of 196.63 .


Synthesis Analysis

The synthesis of H-Ala-gly-ome hcl involves the use of methanol and H-ALA-GLY-OH . In peptide synthesis, the Nα-amine group of the acylating component and the carboxyl group of the second amino acid component have to be protected . The peptide bond formation requires activation of the carboxylic acid moiety of the acylating compound .


Molecular Structure Analysis

The molecular structure of H-Ala-gly-ome hcl has been analyzed using various techniques. The average mass is 139.581 Da and the mono-isotopic mass is 139.040009 Da .


Chemical Reactions Analysis

In peptide synthesis, two obstacles must be overcome: statistical nature and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . To accomplish the desired amide bond formation, all extraneous amine functions must be deactivated so they do not compete for the acylation reagent .


Physical And Chemical Properties Analysis

H-Ala-gly-ome hcl is a white powder . It should be stored at 0°C .

Scientific Research Applications

  • Temperature-Dependent Hydrophobic Interactions : A study on analogs of H-Ala-gly-ome hcl demonstrated how hydrophobic interactions in these compounds change with temperature, providing insights into the temperature-responsive behaviors of polypeptides (Urry et al., 1977).

  • Coacervation Properties in Polypeptides : Research has been conducted on sequential polypeptides that include H-Ala-gly-ome hcl, which did not exhibit coacervation, underlining the importance of specific hydrophobic interactions for such properties (Rapaka et al., 2009).

  • Reactivity with Hydroxyl Radicals : A comparative study on the reaction of Gly and Ala residues with hydroxyl radicals provided insights into the unfolding of amino acid residues, a key factor in protein stability and misfolding diseases (Owen et al., 2012).

  • Structural and Stability Analysis of Helices : Research on helix compactness and stability through electron structure calculations of conformer-dependent thermodynamic functions showed how Ala residues influence the structure and stability of helices (Jákli et al., 2013).

  • Substrate Properties for Enzymatic Reactions : A study investigated sequential oligopeptides with sequences including Ala-Pro-Gly as substrates or inhibitors for protocollagen proline hydroxylase, offering insights into the enzymatic interactions of these peptides (Lorenzi et al., 1969).

  • Thermodynamic Analysis of Complexes : A study on the determination of the standard molar enthalpy of formation for a complex of Europium chloride with Glycine and Alanine demonstrated the use of calorimetry in analyzing the thermodynamic properties of these complexes (Deng et al., 2015).

properties

IUPAC Name

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQGKQWQCHPXLB-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-gly-ome hcl

Citations

For This Compound
2
Citations
N TENO, S TSUBOI, Y OKADA, N ITOH… - … Journal of Peptide …, 1987 - Wiley Online Library
The Gln‐Val‐Val‐Ala‐Gly sequence, which occurs frequently in several natural thiol proteinase inhibitors, and derivatives were synthesized by conventional solution methods and their …
Number of citations: 15 onlinelibrary.wiley.com
M Obara, Y Karasaki, M Ohno - The Journal of Biochemistry, 1979 - academic.oup.com
The α-chymotrypsin[EC 3.4.21.1]-catalyzed hydrolysis of peptide of the type Ac-X-Gly n -NH 2 (n=0, 1, 2) (X: tryptophan (Trp), 2-(2-nitro-4-carboxyphenylsulfenyl)-tryptophan (Trp(NCps))…
Number of citations: 6 academic.oup.com

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